Product packaging for Methyl 3-aminopyridine-4-carboxylate(Cat. No.:CAS No. 55279-30-6)

Methyl 3-aminopyridine-4-carboxylate

Cat. No.: B145495
CAS No.: 55279-30-6
M. Wt: 152.15 g/mol
InChI Key: XLQIGLBALJNHKR-UHFFFAOYSA-N
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Description

Significance as a Versatile Chemical Synthon

In the context of retrosynthetic analysis, a synthon is a conceptual unit that represents a potential starting material for the synthesis of a target molecule. wikipedia.org Methyl 3-aminoisonicotinate perfectly embodies the practical application of this concept, functioning as a readily available and versatile synthetic building block. chemimpex.com

The compound's utility stems from its bifunctional nature. The amino and ester groups are amenable to a wide array of chemical transformations, including nucleophilic substitutions and condensation reactions, which are fundamental in organic synthesis. This allows for the methodical construction of intricate molecular architectures, particularly heterocyclic compounds, which are prevalent in many biologically active molecules. chemimpex.com Its role as an intermediate extends to the agrochemical industry, where it is used in the creation of new crop protection agents. ontosight.ai A notable example of its reactivity is its reaction with 2-ethoxybenzoyl chloride to form an amide, a common linkage in many pharmaceutical compounds. ambeed.com

Table 1: Properties of Methyl 3-aminoisonicotinate as a Synthon

PropertyDescriptionSource(s)
IUPAC Name methyl 3-aminopyridine-4-carboxylate
Molecular Formula C₇H₈N₂O₂ ontosight.ai
Molecular Weight 152.15 g/mol ontosight.ai
Key Functional Groups Amino (-NH₂) at position 3, Methyl Ester (-COOCH₃) at position 4 ontosight.ai
Primary Reactivity Nucleophilic substitution, Condensation reactions
Main Application Building block for complex heterocyclic compounds chemimpex.com

Importance in Advanced Medicinal Chemistry

The structural framework of Methyl 3-aminoisonicotinate is a common feature in many pharmacologically active compounds, establishing it as a crucial intermediate in medicinal chemistry. ontosight.ai Its adaptable structure permits extensive modifications, enabling the synthesis of diverse derivatives with potentially enhanced biological activities. chemimpex.com This has made it a key component in drug discovery programs aimed at developing novel therapeutic agents. ontosight.ai

Detailed research has demonstrated the role of Methyl 3-aminoisonicotinate as a precursor in the synthesis of targeted therapies. For instance, it is a vital starting material for creating specific inhibitors of key cellular enzymes. chemicalbook.com It has been used to synthesize aryl tetrahydropyridine (B1245486) inhibitors of farnesyltransferase, which are being investigated as potential antitumor agents. chemicalbook.com Furthermore, it is employed in the synthesis of morpholinophenylquinazolines and related derivatives that act as inhibitors of the PI3 kinase p110α enzyme, a critical target in cancer therapy. chemicalbook.com The compound is also a key intermediate in the development of novel anti-tuberculosis agents. chemimpex.com Beyond these specific examples, derivatives of Methyl 3-aminoisonicotinate have shown promise in preclinical studies for their potential anticancer and antimicrobial properties.

Table 2: Therapeutic Targets of Methyl 3-aminoisonicotinate Derivatives

Derivative ClassTherapeutic Target/ApplicationSource(s)
Aryl TetrahydropyridinesFarnesyltransferase Inhibition (Antitumor) chemicalbook.com
MorpholinophenylquinazolinesPI3 Kinase p110α Inhibition (Anticancer) chemicalbook.com
Various DerivativesAnti-tuberculosis Agents chemimpex.com
General DerivativesAnticancer and Antimicrobial Research

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O2 B145495 Methyl 3-aminopyridine-4-carboxylate CAS No. 55279-30-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-aminopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)5-2-3-9-4-6(5)8/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQIGLBALJNHKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363396
Record name methyl 3-aminoisonicotinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>22.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821615
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

55279-30-6
Record name methyl 3-aminoisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-aminopyridine-4-carboxylate
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Synthetic Methodologies and Preparative Routes for Methyl 3 Aminoisonicotinate

Establishment of Foundational Synthesis Protocols

The synthesis of methyl 3-aminoisonicotinate is well-established, with two principal strategies dominating its preparation: a multi-step synthesis commencing with methyl isonicotinate (B8489971) and the esterification of 3-aminoisonicotinic acid. These methods provide reliable access to this important chemical intermediate. ontosight.ai

Multi-Step Synthesis from Methyl Isonicotinate

A common and effective approach to methyl 3-aminoisonicotinate begins with methyl isonicotinate. This process involves the introduction of a nitro group onto the pyridine (B92270) ring, followed by its subsequent reduction to an amino group.

The initial step in this synthetic sequence is the nitration of methyl isonicotinate. This electrophilic aromatic substitution reaction introduces a nitro group (-NO₂) at the 3-position of the pyridine ring. The reaction is typically carried out using a nitrating mixture of concentrated sulfuric acid and nitric acid. The ester group at the 4-position directs the incoming nitro group to the meta position (position 3), ensuring high regioselectivity. Controlling the reaction temperature, often between 0–10°C, is crucial to minimize the formation of byproducts.

A modified nitration procedure involves reacting the pyridine compound with dinitrogen pentoxide in an organic solvent like dichloromethane (B109758) or nitromethane. The resulting mixture is then treated with a solution of sodium bisulfite in methanol (B129727) and water to yield the 3-nitro derivative. ntnu.no

The subsequent step involves the reduction of the nitro group of methyl 3-nitroisonicotinate to an amino group (-NH₂), yielding the target compound, methyl 3-aminoisonicotinate. This transformation can be achieved through several methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely used method for the reduction of nitro groups. This process typically involves reacting methyl 3-nitroisonicotinate with hydrogen gas in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum, and nickel. libretexts.org The reaction is generally carried out in a solvent such as methanol or ethanol (B145695) at temperatures ranging from 25–60°C and hydrogen pressures of 1–3 atmospheres. This method is known for its high efficiency and clean conversion, often providing high yields of the desired amine.

Table 1: Catalytic Hydrogenation of Methyl 3-nitroisonicotinate

Catalyst Solvent Temperature (°C) Pressure (atm) Yield (%)
Pd/C (5-10 mol%) Methanol or Ethanol 25-60 1-3 >85

Alternatively, the nitro group can be reduced using chemical reducing agents. A common method involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a nickel chloride (NiCl₂) catalyst in a solvent like tetrahydrofuran (B95107) (THF). Another approach utilizes iron powder in acidic conditions. While effective, chemical reduction methods may sometimes offer lower yields compared to catalytic hydrogenation.

Table 2: Chemical Reduction of Methyl 3-nitroisonicotinate

Reagents Catalyst Solvent Yield (%)
Sodium borohydride Nickel chloride THF 88
Reduction of Nitro Precursors to Amino Functionality

Esterification of 3-Aminoisonicotinic Acid

An alternative route to methyl 3-aminoisonicotinate is the direct esterification of 3-aminoisonicotinic acid. ontosight.ai In this method, 3-aminoisonicotinic acid is reacted with methanol in the presence of a catalytic amount of sulfuric acid under reflux conditions. A reported procedure involves adding sulfuric acid dropwise to a mixture of 3-amino-4-pyridinecarboxylic acid and calcium carbonate in methanol at 20°C, followed by refluxing for 12 hours to achieve a yield of 89.3%. siliconeoil.com.cn This method provides a more direct pathway to the final product, bypassing the nitration and reduction steps.

The necessary precursor, 3-amino-4-pyridinecarboxylic acid, can be synthesized by the ammoniation of 3-bromo-4-pyridinecarboxylic acid using aqueous ammonia (B1221849) and a cuprous iodide catalyst under pressure. siliconeoil.com.cn The 3-bromo-4-pyridinecarboxylic acid itself is prepared by the bromination of 4-pyridinecarboxylic acid. siliconeoil.com.cn

Advanced Synthetic Approaches

Modern synthetic strategies for methyl 3-aminoisonicotinate often employ multi-step sequences starting from pre-functionalized pyridine rings. These routes are designed to be robust and allow for the precise installation of the required functional groups.

The Sandmeyer reaction is a well-established method for converting aromatic amines into aryl halides via a diazonium salt intermediate, typically using a copper(I) halide catalyst. wikipedia.orglscollege.ac.in This reaction is a cornerstone of aromatic chemistry, proceeding through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org While a direct Sandmeyer reaction on an aminopyridine precursor could be envisioned, an alternative and highly effective strategy involves the initial synthesis of a halogenated pyridine intermediate, followed by a nucleophilic substitution to introduce the amino group.

One prominent patented method begins with 4-pyridinecarboxylic acid. siliconeoil.com.cn This starting material undergoes bromination to yield 3-bromo-4-pyridinecarboxylic acid. siliconeoil.com.cn This intermediate is then subjected to an ammoniation reaction, where the bromine atom is displaced by an amino group using aqueous ammonia and a cuprous iodide catalyst under pressure. siliconeoil.com.cn The final step is a standard esterification of the resulting 3-amino-4-pyridinecarboxylic acid with methanol, catalyzed by an acid, to produce the target molecule, methyl 3-aminoisonicotinate. siliconeoil.com.cn This halogen-based route provides a reliable pathway to the desired product with high purity. siliconeoil.com.cn

StepReactantsReagents/ConditionsProductYieldPurity (HPLC)
1. Bromination 4-Pyridinecarboxylic Acid, MethanolBromine, 40-45°C3-Bromo-4-pyridinecarboxylic acid93.5%97.8%
2. Ammoniation 3-Bromo-4-pyridinecarboxylic Acid18% Ammonia Solution, Copper Iodide, 100-105°C (autoclave)3-Amino-4-pyridinecarboxylic acid93%99.5%
3. Esterification 3-Amino-4-pyridinecarboxylic AcidMethanol, Sulfuric Acid, RefluxMethyl 3-aminoisonicotinate89.3%99.3%
This table outlines a three-step synthesis of Methyl 3-aminoisonicotinate via a halogenated intermediate, with data sourced from a detailed preparative method. siliconeoil.com.cn

An alternative advanced approach involves a sequence of oxidation and reduction reactions on a carefully chosen, pre-functionalized pyridine starting material. This strategy showcases the controlled manipulation of functional groups to achieve the final molecular architecture.

A representative synthesis begins with 2-Chloro-5-Nitro-4-Methylpyridine. The process unfolds in several key stages:

Oxidation : The methyl group at the 4-position of the pyridine ring is first oxidized to a carboxylic acid. This transformation can be accomplished using strong oxidizing agents such as sodium dichromate or by using oxygen with a cobalt acetate (B1210297) catalyst.

Esterification : The newly formed carboxylic acid is then converted to its corresponding methyl ester. A common method involves treating the acid with thionyl chloride to form an acyl chloride intermediate, which then reacts with methanol.

Reduction : The nitro group at the 3-position is selectively reduced to an amino group. Catalytic hydrogenation, using hydrogen gas with a palladium on carbon (Pd/C) catalyst, is a highly effective and clean method for this transformation.

Dechlorination : In a final step, the chloro group at the 2-position is removed through a reductive process to yield methyl 3-aminoisonicotinate.

This oxidative-reductive pathway is noted for its high yields and selectivity, although it requires a multi-step process.

StepStarting MaterialKey TransformationReagents/Conditions
1 2-Chloro-5-Nitro-4-MethylpyridineOxidation of methyl groupO₂/Cobalt Acetate or Na₂Cr₂O₇
2 2-Chloro-5-nitroisonicotinic acidEsterificationSOCl₂, then Methanol
3 Methyl 2-chloro-5-nitroisonicotinateReduction of nitro groupH₂, Pd/C
4 Methyl 3-amino-2-chloroisonicotinateReductive DechlorinationReducing agents
This table summarizes the key transformations in an oxidative-reductive synthesis route.

Optimization of Reaction Conditions and Process Development

For any synthetic route to be viable, especially for commercial purposes, it must be optimized to maximize product output and purity while ensuring the process is efficient and scalable.

The efficiency of a chemical reaction is measured by its yield (the amount of desired product obtained) and selectivity (the preference for forming the desired product over side products). fiveable.me These factors are heavily influenced by reaction conditions such as temperature, pressure, catalyst choice, and reactant concentrations. fiveable.me

In the synthesis of methyl 3-aminoisonicotinate via the halogenated intermediate pathway, several optimization parameters are critical:

Temperature Control : During the initial bromination of 4-pyridinecarboxylic acid, maintaining the temperature below 30°C during the dropwise addition of bromine is crucial to prevent the formation of unwanted side products.

Molar Ratios : The stoichiometry of the reactants is key. In the bromination step, a molar ratio of 4-pyridinecarboxylic acid to bromine between 1:1 and 1:2 has been found to be effective. google.com

Catalyst Selection : In the ammoniation step, the use of a copper iodide catalyst is essential for facilitating the substitution of the bromine atom with the amino group. siliconeoil.com.cn Similarly, in the reductive step of the oxidative-reductive route, the choice of a palladium catalyst (Pd/C) ensures the selective reduction of the nitro group without affecting the ester functionality.

Translating a laboratory-scale synthesis to an industrial process introduces new challenges, including cost, safety, environmental impact, and process robustness. nih.gov For methyl 3-aminoisonicotinate, the oxidative-reductive route is often preferred for large-scale production due to its high degree of reproducibility and favorable safety profile.

Key considerations for industrial-scale synthesis include:

Process Technology : The adoption of continuous flow systems can enhance throughput and improve safety and consistency compared to traditional batch processing. This makes the synthesis more cost-effective for manufacturing.

Waste Reduction and Sustainability : Implementing practices like solvent recycling is a critical aspect of green chemistry and process development. In the patented bromination route, the filtrate from the reaction can be recycled to reduce raw material waste.

Economic Viability : While multi-step syntheses may seem complex, they can be more economical on a large scale if they utilize readily available, cheaper starting materials and if each step is highly optimized to maximize yield and minimize purification costs. nih.gov

These practical considerations are paramount for developing a synthetic process that is not only scientifically sound but also commercially and environmentally sustainable.

Reactivity Profiles and Transformational Chemistry of Methyl 3 Aminoisonicotinate

Derivatization at the Amino Group

The amino group in Methyl 3-aminoisonicotinate is a primary nucleophilic site, readily participating in a variety of chemical transformations. Its reactivity allows for the synthesis of a wide array of derivatives through reactions such as acylation, amidation, and reductive amination, providing access to new and complex molecules. chemimpex.com

Amidation and Acylation Reactions

The primary amino group of Methyl 3-aminoisonicotinate can be readily acylated or amidated by reacting with activated carboxylic acid derivatives, most commonly acyl chlorides. This reaction forms a stable amide bond, a fundamental transformation in the synthesis of pharmaceuticals and other complex organic molecules. The reaction typically proceeds in the presence of a non-nucleophilic base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. ambeed.com

A specific example is the acylation of Methyl 3-aminoisonicotinate with 2-ethoxybenzoyl chloride. When these reactants are combined in dichloromethane (B109758) with triethylamine at 0°C, the corresponding N-acylated product is formed. ambeed.com Similarly, coupling with other agents like cyclopropanecarbonyl chloride can be achieved. iu.edu More broadly, amide bond formation can be facilitated by various coupling reagents that activate the carboxylic acid partner, a common strategy in modern organic synthesis. nih.gov

Table 1: Examples of Amidation and Acylation Reactions

Reactant 1 Reactant 2 Base/Solvent Product Reference
Methyl 3-aminoisonicotinate 2-Ethoxybenzoyl Chloride Triethylamine / Dichloromethane Methyl 3-(2-ethoxybenzamido)isonicotinate ambeed.com
Methyl 3-aminoisonicotinate Cyclopropanecarbonyl Chloride Not specified Methyl 3-(cyclopropanecarboxamido)isonicotinate iu.edu

Electrophilic Aromatic Substitution via Diazotization Intermediates

The amino group on the pyridine (B92270) ring can be converted into a diazonium salt (-N₂⁺), which is a highly versatile intermediate for further functionalization. Diazotization is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium group is an excellent leaving group (as N₂ gas), facilitating a range of nucleophilic aromatic substitution reactions (Sandmeyer, Schiemann, etc.) that are otherwise difficult to achieve.

While direct examples for Methyl 3-aminoisonicotinate are specialized, the transformation of the parent compound, 3-aminoisonicotinic acid, illustrates the principle. It can be converted into a triazene (B1217601) by diazotization followed by coupling with dimethylamine. ntnu.no This triazene can subsequently decompose to form a highly reactive 3,4-pyridyne intermediate, which undergoes cycloaddition reactions. ntnu.no This pathway highlights the potential of using diazotization to generate reactive intermediates from Methyl 3-aminoisonicotinate for the synthesis of novel fused heterocyclic systems or for introducing a variety of substituents onto the pyridine ring.

Table 2: Representative Diazotization-Based Transformation

Starting Material Reagents Intermediate Application Reference

Reductive Aminations for Novel Amine Derivatives

Reductive amination is a powerful method for forming carbon-nitrogen bonds and creating more complex secondary or tertiary amines from a primary amine. masterorganicchemistry.com The process involves the reaction of the primary amino group of Methyl 3-aminoisonicotinate with an aldehyde or ketone to form an intermediate imine (or Schiff base). This imine is then reduced in the same reaction vessel to the corresponding substituted amine. masterorganicchemistry.com

This method avoids the problem of over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they are selective for the iminium ion and will not reduce the starting aldehyde or ketone. masterorganicchemistry.com A patent for a related compound demonstrates a reductive amination step where a ketone is reacted with an amine in the presence of titanium(IV) isopropoxide, followed by reduction with sodium borohydride (B1222165) to yield the secondary amine derivative. google.com

Table 3: General Scheme for Reductive Amination

Step Reactants Intermediate/Product Common Reagents Reference
1. Imine Formation Methyl 3-aminoisonicotinate + Aldehyde/Ketone Imine Acid or Lewis acid catalyst (e.g., Ti(OiPr)₄) masterorganicchemistry.comgoogle.com
2. Reduction Imine Substituted Amine NaBH₃CN, NaBH(OAc)₃, NaBH₄ masterorganicchemistry.comgoogle.com

Transformations Involving the Carboxylate Ester Functionality

The methyl ester group of Methyl 3-aminoisonicotinate is the second major site for chemical modification. It can undergo hydrolysis to yield the corresponding carboxylic acid or be reduced to either an aldehyde or a primary alcohol, depending on the reagents and conditions employed. ontosight.ai

Hydrolysis to Carboxylic Acid Derivatives

The methyl ester functionality can be readily converted to its corresponding carboxylic acid, 3-aminoisonicotinic acid, through hydrolysis. ontosight.ainih.gov This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH), followed by acidic workup to protonate the carboxylate salt. google.com The resulting 3-aminoisonicotinic acid is itself a valuable synthetic intermediate. ntnu.nosiliconeoil.com.cn

Table 4: Hydrolysis of Methyl 3-aminoisonicotinate

Starting Material Reagents Product Reference

Reduction to Aldehyde and Alcohol Derivatives

The carboxylate ester group can be reduced to yield either a primary alcohol or an aldehyde. The outcome of the reaction is highly dependent on the choice of reducing agent and the reaction conditions.

Reduction to Alcohol: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce the ester group completely to the corresponding primary alcohol, (3-aminopyridin-4-yl)methanol. This is a standard transformation for esters. chemguide.co.uk

Reduction to Aldehyde: The partial reduction of an ester to an aldehyde is more challenging as aldehydes are themselves readily reduced to alcohols. To stop the reaction at the aldehyde stage, less reactive hydride reagents are required. Diisobutylaluminum hydride (DIBAL-H) is a common choice for this transformation, which is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction. libretexts.orgresearchgate.net An alternative and often high-yielding strategy involves a two-step process: first, the ester is converted to a Weinreb amide, which is then subsequently reduced with a standard hydride reagent like LiAlH₄ to furnish the aldehyde. ntnu.no This approach was successfully used to convert a derivative of 3-aminoisonicotinate into 3-aminoisonicotinaldehyde. ntnu.no

Table 5: Reduction of the Ester Group of Methyl 3-aminoisonicotinate and its Derivatives

Desired Product Method Reagents Notes Reference
Primary Alcohol Direct Reduction Lithium aluminum hydride (LiAlH₄) Complete reduction of the ester.
Aldehyde Direct Partial Reduction Diisobutylaluminum hydride (DIBAL-H) Requires low temperature (-78 °C) to avoid over-reduction. libretexts.orgresearchgate.net

Applications in Advanced Organic Synthesis and Heterocyclic Chemistry

Utilization as a Key Building Block for Complex Architectures

The strategic placement of the amino and ester functionalities on the pyridine (B92270) ring makes methyl 3-aminoisonicotinate an ideal starting material for the elaboration of more complex molecular architectures. Chemists have leveraged these reactive sites to construct a variety of substituted and fused pyridine systems, many of which are of significant interest in medicinal and materials chemistry.

Construction of Substituted Pyridine Scaffolds

The amino group of methyl 3-aminoisonicotinate serves as a versatile handle for the introduction of a wide array of substituents onto the pyridine ring. This is often achieved through acylation reactions, where the amino group is converted into an amide, which can then be further modified. For instance, reaction with acyl chlorides, such as 2-ethoxybenzoyl chloride, in the presence of a base like triethylamine (B128534), readily affords the corresponding N-acylated product. ambeed.com This transformation not only introduces a new substituent but also modifies the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions.

Furthermore, the amino group can participate in coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with various aryl and heteroaryl partners. For example, it can be coupled with substituted phenyl-1H-pyrazoles to yield N-pyrazolylamino)isonicotinates. nih.gov These reactions significantly expand the diversity of accessible substituted pyridine scaffolds.

The ester group, while generally less reactive than the amino group, can also be a site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be used in a variety of coupling reactions or other transformations. This dual reactivity of the amino and ester groups makes methyl 3-aminoisonicotinate a highly adaptable platform for the synthesis of polysubstituted pyridines.

Table 1: Examples of Reactions for the Construction of Substituted Pyridine Scaffolds from Methyl 3-aminoisonicotinate
ReactantReagents and ConditionsProduct TypeReference
Methyl 3-aminoisonicotinate2-Ethoxybenzoyl chloride, triethylamine, dichloromethane (B109758), 0 °C to room temperatureN-Acylated pyridine ambeed.com
Methyl 3-aminoisonicotinateSubstituted phenyl-1H-pyrazole, Buchwald-Hartwig coupling conditionsN-Pyrazolylamino)isonicotinate nih.gov

Synthesis of Biologically Relevant Fused-Ring Systems

One of the most significant applications of methyl 3-aminoisonicotinate is in the synthesis of fused heterocyclic systems, which are prevalent in many biologically active compounds. The strategic positioning of the amino and ester groups facilitates the construction of additional rings fused to the pyridine core.

A prominent example is the synthesis of imidazo[1,2-a]pyridines , a class of compounds known for their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. organic-chemistry.orgbio-conferences.orgrsc.orgacs.org While the direct use of methyl 3-aminoisonicotinate in the classical Tschitschibabin reaction is not typical, its derivatives, particularly 2-aminopyridines, are key precursors. The general strategy involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone, an aldehyde and an alkyne in a multicomponent reaction, or other suitable coupling partners. organic-chemistry.orgbio-conferences.org The amino group of the pyridine ring acts as a nucleophile, initiating a sequence of reactions that leads to the formation of the fused imidazole (B134444) ring.

Thieno[2,3-b]pyridines and other thienopyridine isomers are another important class of fused heterocycles with applications as NMDA receptor antagonists and antiplatelet agents. nih.govnih.gov The synthesis of these systems can be achieved through various strategies, often involving the construction of the thiophene (B33073) ring onto the pyridine scaffold. The Gewald reaction, a multicomponent reaction involving a ketone, an α-cyanoester, and elemental sulfur, is a powerful method for the synthesis of 2-aminothiophenes, which can then be used to construct thienopyridine systems. umich.eduwikipedia.orgorganic-chemistry.org While direct application of methyl 3-aminoisonicotinate in a classical Gewald reaction is not straightforward, its functional groups can be modified to create suitable precursors for such cyclization strategies.

Pyrazolo[3,4-b]pyridines are another class of biologically active fused heterocycles that can be synthesized from precursors derived from methyl 3-aminoisonicotinate. These compounds have shown potential as antiproliferative agents and kinase inhibitors. nih.govresearchgate.net The synthesis often involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or an α,β-unsaturated ketone. researchgate.net The functional groups of methyl 3-aminoisonicotinate can be manipulated to generate the necessary precursors for these cyclization reactions.

Table 2: Biologically Relevant Fused-Ring Systems Derived from Pyridine Precursors
Fused-Ring SystemGeneral Synthetic StrategyBiological RelevanceReference
Imidazo[1,2-a]pyridinesReaction of a 2-aminopyridine derivative with an α-haloketone or in multicomponent reactionsAnticancer, antiviral, anti-inflammatory organic-chemistry.orgbio-conferences.orgrsc.orgacs.org
Thieno[2,3-b]pyridinesGewald reaction of precursors followed by cyclizationNMDA receptor antagonists, antiplatelet agents nih.govnih.govumich.eduwikipedia.orgorganic-chemistry.org
Pyrazolo[3,4-b]pyridinesCondensation of a 5-aminopyrazole with a β-dicarbonyl compoundAntiproliferative agents, kinase inhibitors nih.govresearchgate.net

Precursor for Advanced Functionalized Pyridines

Beyond the construction of fused systems, methyl 3-aminoisonicotinate is a valuable precursor for the synthesis of pyridines bearing advanced functional groups, which can fine-tune the properties of the molecule for specific applications.

A notable example is the synthesis of fluorinated pyridines. The introduction of fluorine atoms into organic molecules can significantly alter their biological activity, metabolic stability, and lipophilicity. While direct fluorination of the pyridine ring can be challenging, a common strategy involves the conversion of the amino group of methyl 3-aminoisonicotinate to a nitro group via diazotization followed by treatment with a nitrite (B80452) source. The resulting methyl 3-nitroisonicotinate can then undergo nucleophilic aromatic substitution (SNAr) with a fluoride (B91410) source, such as cesium fluoride, to yield methyl 3-fluoropyridine-4-carboxylate. mdpi.com This two-step process provides an efficient route to this important class of functionalized pyridines.

The amino group can also be transformed into other functionalities, such as an azido (B1232118) group, which can then be used in click chemistry reactions to attach a wide variety of molecular fragments. nih.gov This versatility makes methyl 3-aminoisonicotinate a key starting material for creating libraries of functionalized pyridines for drug discovery and materials science research.

Methodological Advancements in Pyridine Chemistry

The use of methyl 3-aminoisonicotinate and its derivatives has also spurred methodological advancements in pyridine chemistry, particularly in the development of efficient and atom-economical synthetic routes. Its participation in multicomponent reactions (MCRs) is a prime example of this. MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which is highly desirable from both an economic and environmental perspective.

For instance, derivatives of methyl 3-aminoisonicotinate can be employed in multicomponent reactions to synthesize highly substituted pyridines. nih.gov The amino and ester functionalities can both participate in the reaction cascade, leading to the rapid assembly of complex pyridine-containing scaffolds. These MCRs often utilize catalysts to promote the desired transformations and can be performed under environmentally benign conditions. The development of such MCRs represents a significant advancement in the field of heterocyclic synthesis, and the unique reactivity of methyl 3-aminoisonicotinate has played a crucial role in their design and implementation.

Medicinal Chemistry and Biological Activity Investigations of Methyl 3 Aminoisonicotinate Derivatives

Role in Pharmaceutical Development and Drug Discovery

The structural framework of methyl 3-aminoisonicotinate is a key component in the architecture of various biologically active compounds. Its utility in pharmaceutical research and development stems from its role as a crucial synthetic intermediate and its capacity for structural alterations to optimize therapeutic effects.

Intermediate in the Synthesis of Therapeutically Relevant Molecules

Methyl 3-aminoisonicotinate is a pivotal precursor in the synthesis of several classes of therapeutic agents. Its reactive sites—the amino group and the methyl ester—provide handles for constructing more complex molecular structures. Notably, it is a documented intermediate in the creation of potent enzyme inhibitors with applications in oncology.

Research has shown that methyl 3-aminoisonicotinate is employed in the synthesis of morpholinophenylquinazolines, which act as inhibitors of the PI3 kinase p110α enzyme. chemicalbook.comnih.govnih.govmdpi.comsemanticscholar.org The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making its inhibition a key strategy in cancer therapy. nih.govmdpi.comsemanticscholar.org Additionally, this compound is used to synthesize aryl tetrahydropyridine (B1245486) inhibitors of farnesyltransferase, another important target in the development of antitumor agents. chemicalbook.comchemdad.comchemicalbook.com The farnesyltransferase enzyme is crucial for the function of Ras proteins, which are implicated in numerous human cancers. mcgill.ca

Table 1: Therapeutically Relevant Molecules Synthesized from Methyl 3-Aminoisonicotinate

Therapeutic Target Class of Inhibitor Application
PI3 Kinase p110α Morpholinophenylquinazolines Antitumor Agents
Farnesyltransferase Aryl Tetrahydropyridine Inhibitors Antitumor Agents

Structural Modifications for Enhanced Pharmacological Profiles

The inherent structure of methyl 3-aminoisonicotinate allows for strategic modifications to improve its pharmacological properties. The introduction of the amino group at the 3-position, often achieved by reducing the corresponding nitro derivative (methyl 3-nitroisonicotinate), significantly enhances the compound's solubility and bioavailability, which are critical attributes for drug design.

Further modifications can be made to fine-tune the molecule's characteristics. For example, the introduction of halogen atoms, such as chlorine or iodine, onto the pyridine (B92270) ring can increase the molecule's lipophilicity. This alteration makes the derivatives more suitable for certain synthetic reactions, like palladium-catalyzed cross-couplings, which are instrumental in modern drug discovery for building complex molecular frameworks. These structural changes are deliberately engineered to enhance the interaction of the resulting molecules with their biological targets, potentially leading to improved efficacy and selectivity.

Evaluation of Biological Activities

Derivatives of methyl 3-aminoisonicotinate have been the subject of various biological evaluations, with a particular focus on their potential as antimicrobial agents.

Antimicrobial Properties

Studies have indicated that methyl 3-aminoisonicotinate and its derivatives possess significant antimicrobial properties. This activity makes them promising candidates for the development of new antibiotics, a critical area of research given the rise of drug-resistant pathogens.

The antibacterial potential of methyl 3-aminoisonicotinate has been quantitatively assessed against both Gram-positive and Gram-negative bacteria. Research findings have demonstrated its ability to inhibit the growth of these microorganisms, as measured by the minimum inhibitory concentration (MIC).

One study reported that methyl 3-aminoisonicotinate exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. The same study noted a MIC of 64 µg/mL against Pseudomonas aeruginosa, another significant Gram-negative pathogen. These findings underscore the broad-spectrum potential of this chemical scaffold.

Table 2: Antibacterial Activity of Methyl 3-Aminoisonicotinate

Bacterial Strain Gram Type Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus Gram-Positive 32
Escherichia coli Gram-Negative 32
Pseudomonas aeruginosa Gram-Negative 64

While the precise mechanism of antimicrobial action for methyl 3-aminoisonicotinate is not fully elucidated, it is believed to stem from its chemical structure. One proposed mechanism suggests that the amino group on the pyridine ring is crucial for its biological activity. This group can form hydrogen bonds with various molecular targets within the bacterial cell, such as enzymes or other proteins, thereby disrupting their normal function. The compound may also interfere with critical metabolic pathways through participation in enzymatic reactions.

For other heterocyclic compounds with antimicrobial properties, such as thienopyrimidine derivatives, the mechanism is thought to involve the disruption of the bacterial cytoplasmic membrane. srce.hr This disruption compromises the membrane's integrity, leading to the leakage of essential intracellular components and ultimately causing cell death. srce.hrnih.gov While this mechanism has not been directly confirmed for methyl 3-aminoisonicotinate, it represents a plausible mode of action for antimicrobial agents that interact with bacterial membranes.

Anticancer Research Applications

Derivatives of methyl 3-aminoisonicotinate have demonstrated notable potential in anticancer research. In vitro studies have shown the cytotoxic effects of these compounds against various cancer cell lines. For instance, methyl 3-aminoisonicotinate itself has been observed to induce apoptosis in breast cancer (MCF-7) and colon cancer (HT-29) cell lines, with IC₅₀ values in the micromolar range. The anticancer activity is believed to be mediated through the modulation of signaling pathways crucial for cancer cell survival and proliferation.

The structural versatility of methyl 3-aminoisonicotinate allows for the development of more potent anticancer agents. For example, quinoline-chalcone derivatives incorporating the methyl 3-aminoisonicotinate scaffold have shown significant antiproliferative activity against various cancer cell lines. mdpi.com One such derivative, compound 12e, exhibited superior inhibitory potency against MGC-803, HCT-116, and MCF-7 cells compared to the standard chemotherapeutic agent 5-Fluorouracil (5-FU). mdpi.com

Table 1: Anticancer Activity of Methyl 3-Aminoisonicotinate and its Derivatives

Compound Cancer Cell Line IC₅₀ (µM) Source
Methyl 3-aminoisonicotinate MCF-7 (Breast Cancer) 15
Methyl 3-aminoisonicotinate HT-29 (Colon Cancer) 10
Compound 12e (quinoline-chalcone derivative) MGC-803 1.38 mdpi.com
Compound 12e (quinoline-chalcone derivative) HCT-116 5.34 mdpi.com
Compound 12e (quinoline-chalcone derivative) MCF-7 5.21 mdpi.com
5-Fluorouracil (5-FU) MGC-803 6.22 mdpi.com
5-Fluorouracil (5-FU) HCT-116 10.4 mdpi.com
5-Fluorouracil (5-FU) MCF-7 11.1 mdpi.com

Modulators of Enzyme and Receptor Function

The biological activity of methyl 3-aminoisonicotinate derivatives often stems from their ability to modulate the function of specific enzymes and receptors. The amino group and the pyridine ring system are key pharmacophoric features that can engage in hydrogen bonding and other interactions with biological targets. This interaction can lead to the inhibition or activation of enzymes and receptors involved in various physiological and pathological processes. For instance, derivatives of methyl 3-aminoisonicotinate have been explored as modulators of the relaxin receptor 1, which is involved in cardiovascular and renal functions. google.com

Specific Target-Oriented Research

The adaptability of the methyl 3-aminoisonicotinate scaffold has enabled its use in the rational design of inhibitors for specific molecular targets implicated in disease.

Phosphoinositide 3-Kinase (PI3K) p110α Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in human cancers, making it a prime target for anticancer drug development. nih.govsrce.hr Methyl 3-aminoisonicotinate is a key synthetic intermediate in the preparation of morpholinophenylquinazolines and related derivatives that act as inhibitors of the p110α isoform of PI3K. chemicalbook.comchemdad.com The PI3Kα isoform is often mutated in various cancers, leading to its constitutive activation. nih.govresearchgate.net Inhibitors targeting p110α can block downstream signaling pathways that promote cell growth, survival, and proliferation. nih.govfrontiersin.org The development of selective p110α inhibitors is an active area of research, with the goal of creating more effective and less toxic cancer therapies. nih.govresearchgate.net

Farnesyltransferase Inhibition for Antitumor Agents

Farnesyltransferase is a crucial enzyme involved in the post-translational modification of several proteins, including the Ras family of small GTPases. nih.gov The farnesylation of Ras proteins is essential for their localization to the cell membrane and their subsequent activation of downstream signaling pathways that control cell proliferation and survival. nih.gov Since mutations in Ras genes are found in a significant percentage of human cancers, inhibiting farnesyltransferase has emerged as a promising strategy for cancer treatment. nih.govnih.gov Methyl 3-aminoisonicotinate serves as a building block for the synthesis of aryl tetrahydropyridine inhibitors of farnesyltransferase, which have shown potential as antitumor agents. chemicalbook.comchemdad.com

Alpha-4 Integrin (α4β1 and α4β7) Inhibitory Action

Alpha-4 integrins, specifically α4β1 and α4β7, are cell adhesion molecules that play a critical role in the trafficking of lymphocytes to sites of inflammation. nih.govnih.gov These integrins are expressed on the surface of leukocytes and mediate their adhesion to endothelial cells, a key step in the inflammatory process. frontiersin.org The α4β7 integrin, in particular, is crucial for lymphocyte homing to the gastrointestinal tract. nih.govgoogle.com Consequently, inhibitors of α4 integrins are being investigated for the treatment of inflammatory bowel diseases like Crohn's disease and ulcerative colitis. google.comgoogle.com Derivatives of methyl 3-aminoisonicotinate have been incorporated into the design of dual α4β1 and α4β7 integrin antagonists. nih.gov

Glyoxalase-I (GLO-I) Inhibitors

The glyoxalase system, with glyoxalase-I (GLO-I) as a key enzyme, is responsible for detoxifying cytotoxic α-ketoaldehydes like methylglyoxal, which are byproducts of glycolysis. dovepress.comnih.gov Cancer cells often exhibit increased glycolytic activity, leading to higher levels of methylglyoxal. dovepress.com Overexpression of GLO-I has been observed in various cancer types, contributing to tumor cell survival and proliferation. dovepress.comresearchgate.net Therefore, inhibiting GLO-I is a viable strategy to induce the accumulation of toxic metabolites and trigger apoptosis in cancer cells. dovepress.com Computational fragment-based drug design approaches have utilized fragments like methyl 3-aminoisonicotinate to design and synthesize novel GLO-I inhibitors. researchgate.net One such study reported a pilot compound that demonstrated significant GLO-I inhibition, validating the potential of this approach. researchgate.net

Poly(ADP-ribose) Polymerase 14 (PARP14) Inhibitors

PARP14, a member of the poly(ADP-ribose) polymerase family, has emerged as a compelling target in oncology and inflammatory diseases. Its role in promoting cancer cell survival and modulating immune responses has spurred the development of inhibitors, with derivatives of methyl 3-aminoisonicotinate showing promise in this area.

Impact on Cancer Cell Proliferation and Survival

Research has demonstrated that elevated levels of PARP14 are present in various cancer cells, including hepatocellular carcinoma, where it contributes to a significantly faster rate of cell growth compared to normal cells. The inhibition of PARP14, for instance through shRNA knockdown models, has been shown to selectively impede the growth of these cancer cells without affecting their healthy counterparts. This suggests that targeting PARP14 could be a viable strategy for cancer therapy with a degree of selectivity for malignant cells.

Furthermore, the enzymatic activity of PARP14 is crucial for the survival of certain cancer cell lines. Studies in metastatic prostate cancer have revealed that PARP14, in conjunction with other proteins like DTX3L and PARP9, supports cell survival and proliferation. This indicates that the catalytic function of PARP14 is a key driver in the progression of some cancers.

A notable application of methyl 3-aminoisonicotinate is in the synthesis of quinazolinone-based PARP14 inhibitors. These compounds have been investigated for their potential to disrupt the mechanisms that allow cancer cells to thrive. By inhibiting PARP14, these derivatives can interfere with cancer cell proliferation and survival pathways, highlighting their therapeutic potential.

PARP14 Inhibitor Research Findings Details
Cancer Cell Growth Inhibition of PARP14 slows the growth rate of hepatocellular carcinoma cells.
Prostate Cancer Survival The catalytic activity of PARP14 is essential for the survival of metastatic prostate cancer cell lines.
Synthetic Derivatives Methyl 3-aminoisonicotinate is a precursor for quinazolinone-based PARP14 inhibitors.
Regulation of STAT Signaling and Inflammatory Responses

PARP14 is a known downstream regulator of interferon-gamma (IFN-γ) and interleukin-4 (IL-4) signaling pathways, which are critical in modulating immune and inflammatory responses. A key mechanism through which PARP14 exerts its effects is by influencing the transcription downstream of STAT1 (Signal Transducer and Activator of Transcription 1) in the context of IFN-γ signaling. By acting as a transcriptional co-activator for STAT6, PARP14 can promote the over-activation of the Th2 immune response. This can lead to a metabolic shift towards an anaerobic state, often observed in cancer cells (the Warburg effect), and the activation of cell survival pathways.

The development of PARP14 inhibitors derived from scaffolds related to methyl 3-aminoisonicotinate aims to counteract these effects. By blocking PARP14 activity, these inhibitors can potentially dampen the pro-tumorigenic inflammatory signals and restore a more balanced immune response. This modulation of STAT signaling presents a promising avenue for therapeutic intervention in both cancer and inflammatory conditions.

Relaxin Family Peptide Receptor 1 (RXFP1) Modulators

The Relaxin Family Peptide Receptor 1 (RXFP1) is a G protein-coupled receptor that, when activated by its endogenous ligand relaxin, mediates a range of physiological effects, including vasodilation, anti-fibrotic activity, and anti-inflammatory responses. Derivatives of methyl 3-aminoisonicotinate have been synthesized and explored as small-molecule modulators of RXFP1, offering a potential therapeutic alternative to the administration of the peptide hormone itself.

Potential in Cardiovascular and Renal Therapies

The activation of RXFP1 has demonstrated significant pharmacological utility in modulating cardiovascular and renal functions. Relaxin itself has been shown to induce a 20% increase in cardiac output, a 30% decrease in systemic vascular resistance, a 30% increase in global arterial compliance, and a 45% increase in renal blood flow. These effects are highly beneficial in conditions such as heart failure, where systemic and renal vasoconstriction are common.

Derivatives of methyl 3-aminoisonicotinate have been developed as RXFP1 modulators with the aim of harnessing these therapeutic benefits in a more convenient, small-molecule form. These compounds are being investigated for the treatment of heart failure, where they could help to normalize blood pressure, increase blood and renal flow, and promote decongestion and vascular compliance.

Anti-inflammatory and Anti-fibrotic Effects

A key aspect of RXFP1 activation is its ability to exert anti-inflammatory and anti-fibrotic effects. The signaling cascade initiated by RXFP1 activation can lead to a reduction in pro-inflammatory cytokines such as TNF-α and TGF-β. Furthermore, it plays a role in extracellular matrix remodeling by regulating collagen deposition.

The anti-fibrotic properties of relaxin and its mimetics are particularly relevant for treating conditions characterized by tissue scarring, such as in severe heart failure or fibrotic diseases of the kidney and liver. Research has shown that relaxin can ameliorate renal fibrogenesis. Consequently, methyl 3-aminoisonicotinate-derived RXFP1 modulators are being explored for their potential to prevent or even reverse fibrosis, thereby improving organ function.

RXFP1 Modulator Research Findings Details
Cardiovascular Effects Activation of RXFP1 leads to increased cardiac output and renal blood flow, and decreased vascular resistance.
Therapeutic Potential Methyl 3-aminoisonicotinate derivatives are being investigated for the treatment of heart failure.
Anti-inflammatory Action RXFP1 activation reduces levels of pro-inflammatory cytokines.
Anti-fibrotic Action RXFP1 signaling can inhibit and potentially reverse tissue fibrosis.
Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) Inhibitors

Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) is an enzyme that has been identified as a potential therapeutic target for a variety of diseases, including cancer and metabolic disorders. Despite the interest in developing inhibitors for this enzyme, a review of publicly available scientific literature and patent databases does not currently establish a direct link between derivatives of methyl 3-aminoisonicotinate and the inhibition of LMPTP. Research into small-molecule LMPTP inhibitors has thus far focused on other chemical scaffolds, such as purine-based structures, SulfoPhenyl Acetic Amide (SPAA) derivatives, and various thiazolidinone compounds. Therefore, at present, the role of methyl 3-aminoisonicotinate derivatives as LMPTP inhibitors remains an area without significant published research findings.

Implications for Metabolic Syndrome

Derivatives of methyl 3-aminoisonicotinate have emerged as significant scaffolds in the development of therapeutic agents targeting metabolic syndrome. A key area of investigation involves their activity as agonists for G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). GPR120 is a sensor for medium and long-chain fatty acids and plays a crucial role in regulating adipogenesis, inflammation, and energy homeostasis. mdpi.comnih.gov Its activation is linked to beneficial metabolic effects, making it a promising target for treating obesity-related disorders and type 2 diabetes. nih.govnih.gov

GPR120 is highly expressed in adipose tissue and macrophages. nih.govgoogle.com In adipose tissue, GPR120 signaling promotes the differentiation of preadipocytes into mature adipocytes, a process essential for healthy lipid storage and metabolism. mdpi.comnih.gov Studies have shown that GPR120 expression increases during adipocyte differentiation and that its knockdown inhibits this process. mdpi.com Furthermore, activation of GPR120 by agonists, including synthetic derivatives, can lead to insulin-sensitizing effects and improve glucose tolerance, particularly in diet-induced obesity models. nih.gov The anti-inflammatory actions of GPR120 are also critical, as chronic low-grade inflammation is a hallmark of metabolic syndrome. mdpi.com GPR120 activation in macrophages has been shown to mediate potent anti-inflammatory effects. nih.gov

Synthetic agonists derived from various chemical scaffolds have been developed to modulate GPR120 activity. For instance, the agonist TUG-891 has been shown to reduce body weight and fat mass in mice by stimulating mitochondrial respiration and increasing fatty acid uptake in brown adipose tissue (BAT). embopress.org Another synthetic agonist, AZ13581837, demonstrated a potent ability to improve oral glucose tolerance and increase insulin (B600854) secretion in lean mice. mdpi.com These findings underscore the therapeutic potential of GPR120 agonists, for which methyl 3-aminoisonicotinate serves as a valuable starting structure for the synthesis of novel modulators. The development of such derivatives is a key strategy in the pursuit of new treatments for multifaceted conditions like non-alcoholic steatohepatitis (NASH), a hepatic manifestation of metabolic syndrome. researchgate.netnih.gov

Synaptic Vesicle Glycoprotein 2A (SV2A) Ligands for Imaging Applications

Methyl 3-aminoisonicotinate is a critical precursor in the synthesis of advanced radioligands for positron emission tomography (PET) imaging, specifically targeting the Synaptic Vesicle Glycoprotein 2A (SV2A). SV2A is a protein found in the membranes of synaptic vesicles in the brain and is a biomarker for synaptic density. PET imaging of SV2A allows for the in vivo quantification of synaptic loss, which is a key pathological feature of neurodegenerative diseases like Alzheimer's disease.

Researchers have successfully utilized methyl 3-aminoisonicotinate to develop highly potent and selective 18F-labeled PET tracers. One notable example is the synthesis of [18F]UCB-H. The synthetic pathway begins with commercial methyl 3-aminoisonicotinate (1), which undergoes a modified Sandmeyer reaction to produce an iodo-derivative (2). This intermediate is then reduced to an aldehyde (3). acs.org This aldehyde is a crucial building block for constructing the final ligand structure.

A key innovation in the radiosynthesis of these tracers is the use of a diaryliodonium salt precursor, which enables a robust and efficient one-step radiofluorination with [18F]fluoride. acs.org This method avoids the use of transition metals, simplifying the purification and quality control process for cGMP (current Good Manufacturing Practice) production. The resulting radioligand, [18F]7 (a derivative of UCB-H), was produced with a reproducible uncorrected radiochemical yield of 34 ± 2% and high specific activity, making it suitable for clinical PET imaging. acs.org This advancement provides a powerful tool for studying synaptic integrity in the human brain and evaluating the efficacy of novel therapies for neurodegenerative disorders.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

The methyl 3-aminoisonicotinate core structure has proven to be a versatile template for developing a range of bioactive compounds, with structure-activity relationship (SAR) studies guiding the optimization of potency and selectivity for various biological targets.

Glycogen Synthase Kinase-3 (GSK-3) Inhibitors: In the development of isonicotinamides as GSK-3 inhibitors for potential use in Alzheimer's disease, SAR studies revealed key structural requirements for activity. Modifications to the phenyl ring of the isonicotinamide (B137802) scaffold showed that 2-fluoro and 2-chloro substitutions were well-tolerated. However, introducing various 2,4-disubstituted analogs led to poor metabolic stability, despite improved GSK-3 activity. osti.gov This highlights the delicate balance between potency and pharmacokinetic properties in drug design.

Adrenergic α2B Antagonists: For α2B antagonists, SAR exploration led to the discovery of BAY-6096, a potent and selective compound. Optimization from an initial hit involved several key changes. Replacing a methoxyphenyl group with five-membered heteroaromatic substituents, such as dimethylisoxazole, significantly improved selectivity against the α2A receptor subtype. acs.org Furthermore, the introduction of a permanently charged pyridinium (B92312) moiety was crucial for achieving high aqueous solubility, a desirable property for drug candidates. acs.orgnih.gov An inversion of an amide bond within the structure was also performed to mitigate potential genotoxicity. nih.gov

Dual Farnesoid X Receptor (FXR) / Leukotriene A4 Hydrolase (LTA4H) Modulators: In the design of dual modulators for NASH, SAR was elucidated starting from a lead compound (3). Systematic modifications of a lipophilic ether substituent were performed. It was found that stepwise chain shortening from a phenylbutyloxy group to a phenylethyloxy group maintained or improved FXR activation while having varied effects on LTA4H inhibition. Further exploration of the biphenyl (B1667301) core and linker moieties led to the identification of compound 19, which exhibited a well-balanced, sub-micromolar potency for both partial FXR agonism (EC50 = 0.46 μM) and LTA4H inhibition (IC50 = 0.45 μM). nih.gov

Table 1: SAR Data for Adrenergic α2B Antagonists

CompoundModification from Hit Compoundα2B IC50 (nM)α2A IC50 (nM)Key Finding
8Alkylation of 4-methylaminopyridine1.6150Introduction of pyridinium salt improved potency and solubility. nih.gov
11Replacement of o-methoxyphenyl with dimethylisothiazole1.1>10000Heteroaromatic substituent significantly increased selectivity. acs.org
12Replacement of o-methoxyphenyl with dimethylisoxazole0.9>10000Dimethylisoxazole provided optimal potency and selectivity. acs.org

Table 2: SAR Data for Dual FXR/LTA4H Modulators

CompoundFXR EC50 (µM)LTA4H IC50 (µM)Key Structural Feature
30.0150.081Lead compound with phenylbutyloxy substituent. nih.gov
80.0290.14Phenylethyloxy substituent; more active but less balanced. nih.gov
190.460.45Well-balanced dual activity with sub-micromolar potency. nih.gov

Elucidation of Molecular Mechanisms of Action

The therapeutic potential of methyl 3-aminoisonicotinate derivatives stems from their ability to interact with specific molecular targets, thereby modulating distinct cellular pathways.

GPR120 Agonism: Derivatives acting as GPR120 agonists trigger a cascade of intracellular events upon binding to the receptor. GPR120 is coupled to the Gαq protein subunit. embopress.org Activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This process results in an increase in intracellular calcium concentrations ([Ca2+]i) and the activation of protein kinase C (PKC). mdpi.com These signals promote downstream effects such as the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin secretion. mdpi.com In macrophages, GPR120 activation inhibits pro-inflammatory signaling pathways, such as those involving TAK1 and JNK, contributing to their anti-inflammatory effects. mdpi.com The agonist TUG-891 has been shown to stimulate mitochondrial respiration and fission in brown adipocytes, providing a mechanism for increased energy expenditure. embopress.org

GSK-3 Inhibition: Derivatives designed as Glycogen Synthase Kinase-3 (GSK-3) inhibitors act by competing with ATP for the kinase's binding site. GSK-3 is a serine/threonine kinase that phosphorylates a wide array of protein substrates, playing a central role in metabolism, cell proliferation, and neurodevelopment. osti.gove-century.us In the context of Alzheimer's disease, hyperphosphorylation of the tau protein by GSK-3β is a key event leading to the formation of neurofibrillary tangles (NFTs). osti.gov By inhibiting GSK-3, these compounds can reduce tau hyperphosphorylation, thereby preventing the destabilization of microtubules and subsequent neuronal damage. osti.gov

SV2A Binding: For PET ligands derived from methyl 3-aminoisonicotinate, the mechanism is direct, high-affinity binding to the Synaptic Vesicle Glycoprotein 2A (SV2A). acs.org SV2A is an integral membrane protein of synaptic vesicles involved in regulating neurotransmitter release. The binding of a radiolabeled ligand like [18F]UCB-H or its derivatives allows for the external detection and quantification of SV2A density using PET imaging. This provides a direct measure of synaptic density in the brain, serving as a crucial biomarker for tracking the progression of neurodegenerative diseases and assessing the response to therapies aimed at preserving synapses. acs.org

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of Methyl 3-aminoisonicotinate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and substitution pattern of the pyridine (B92270) ring.

In ¹H NMR spectra recorded in dimethyl sulfoxide-d₆ (DMSO-d₆), the protons of the pyridine ring and the methyl ester group exhibit characteristic chemical shifts. Data from synthesis reports show a singlet for the methyl ester protons (-OCH₃) around 3.95 ppm. researchgate.net The two protons of the amino group (-NH₂) typically appear as a broad singlet at approximately 5.82 ppm. The three aromatic protons on the pyridine ring appear as distinct signals: a doublet for the proton at position 5 (H-5), a doublet for the proton at position 6 (H-6), and a singlet for the proton at position 2 (H-2), with chemical shifts around 7.45 ppm, 7.73 ppm, and 8.21 ppm, respectively. researchgate.net

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Reference
-OCH₃3.95Singlet researchgate.net
-NH₂5.82Singlet (broad) researchgate.net
H-57.45Doublet researchgate.net
H-67.73Doublet researchgate.net
H-28.21Singlet researchgate.net
Note: Data obtained in DMSO-d₆ at 300 MHz.

While specific experimental ¹³C NMR data for Methyl 3-aminoisonicotinate is not widely published, chemical shifts can be reliably predicted based on established data for substituted pyridines. acs.orgresearchgate.net The carbonyl carbon of the methyl ester is expected to resonate in the downfield region, typically around 165-170 ppm. The methyl carbon of the ester group would appear in the upfield region, around 52-55 ppm. The carbon atoms of the pyridine ring are expected to have shifts between 120 and 150 ppm, with the exact values influenced by the electronic effects of the amino and ester substituents. acs.org

Carbon Assignment Predicted Chemical Shift (δ, ppm) Reference
-OCH₃52 - 55 acs.org
Pyridine Ring Carbons120 - 150 acs.org
C=O (Ester)165 - 170 acs.org
Note: Values are predicted based on data for analogous substituted pyridines.

Mass Spectrometry (MS) for Compound Identification and Purity Assessment

Mass spectrometry is a critical technique for confirming the molecular weight and elemental composition of Methyl 3-aminoisonicotinate. The compound has a molecular formula of C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol . nih.govnih.gov

In techniques such as Fast Atom Bombardment-Mass Spectrometry (FAB-MS), the compound is typically observed as a protonated molecular ion [M+H]⁺. Analytical data from synthesis characterization confirms the presence of this ion at a mass-to-charge ratio (m/z) of 153. researchgate.net This finding is consistent with the addition of a single proton to the molecular mass of 152.15 Da, providing strong evidence for the compound's identity. High-resolution mass spectrometry (HRMS) could be further employed to confirm the elemental composition with high accuracy.

Technique Ion Observed m/z Inference Reference
FAB-MS[M+H]⁺153Confirms Molecular Weight of 152.15 researchgate.net

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms and molecules in a crystalline solid, offering insights into conformation and intermolecular forces.

As of current literature, a complete single-crystal X-ray diffraction structure for Methyl 3-aminoisonicotinate has not been reported. However, the compound is a crystalline solid, and analysis of related aminopyridine and isonicotinate (B8489971) structures allows for a reliable prediction of its solid-state characteristics. jneonatalsurg.com It is expected that the pyridine ring would be essentially planar. The methyl ester group may exhibit some rotational freedom, but its conformation would be influenced by crystal packing forces.

The key structural features governing intermolecular interactions in Methyl 3-aminoisonicotinate are the amino group (-NH₂), the ester group (-COOCH₃), and the pyridine ring nitrogen. The amino group can act as a hydrogen bond donor, while the ester carbonyl oxygen and the pyridine nitrogen can act as hydrogen bond acceptors.

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are essential for the separation, purification, and quantitative analysis of Methyl 3-aminoisonicotinate, ensuring its purity for use in further applications.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of Methyl 3-aminoisonicotinate. Purity levels are frequently reported to be greater than 98% or 99% based on HPLC analysis. nih.govresearchgate.net

A typical quantitative analysis would be performed using a reverse-phase (RP-HPLC) method. While a specific validated method is not publicly detailed, a standard approach for aminopyridine derivatives would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with a small percentage of an acid like acetic or formic acid to ensure good peak shape and retention. ijsrst.comturkjps.org Detection is typically carried out using a UV detector, as the pyridine ring is a strong chromophore.

Parameter Typical Condition Purpose Reference
Column C18 (Reversed-Phase)Separation based on hydrophobicity ijsrst.comturkjps.org
Mobile Phase Acetonitrile/Water or Methanol/Water (with acid)Elution of the analyte ijsrst.comturkjps.org
Detection UV SpectroscopyQuantification based on absorbance ijsrst.com
Purity Achieved >99%Quantitative assessment nih.govresearchgate.net

Computational Chemistry and Theoretical Modeling Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking studies are being employed to investigate how Methyl 3-aminoisonicotinate and its derivatives might interact with various protein targets. For instance, a study involving a related compound, ethyl 5-amino-2-bromoisonicotinate, explored its binding affinity with the COVID-19 main protease (PDB ID: 6LU7). The results indicated a moderate binding affinity of -5.4 kcal/mol. iucr.org The analysis revealed conventional hydrogen bonding with amino acid residues such as GLU A:166, LEU A:141, CYS A:145, and SER A:144, as well as van der Waals interactions with HIS A:163 and ASN A:142. iucr.org Such studies are crucial for identifying potential therapeutic targets and understanding the molecular basis of the compound's activity.

Parameter Value Target Protein
Binding Affinity-5.4 kcal/molCOVID-19 Main Protease (6LU7)
Interacting Residues Interaction Type
GLU A:166, LEU A:141, CYS A:145, SER A:144Conventional Hydrogen Bonding
HIS A:163, ASN A:142Van der Waals
Data from a study on the related compound ethyl 5-amino-2-bromoisonicotinate.

Fragment-Based Drug Design (FBDD) Strategies

Fragment-based drug design (FBDD) is a powerful strategy for developing new therapeutic agents. nih.gov This approach involves identifying small molecular fragments that bind to a biological target and then growing or combining them to create more potent and selective drug candidates. Methyl 3-aminoisonicotinate has been utilized as a key fragment in such strategies. For example, it served as an arginine-binding fragment in the design of novel Glyoxalase-I (GLO-I) inhibitors. researchgate.net In this work, Methyl 3-aminoisonicotinate was coupled with a 3-nitrobenzoyl chloride linker as part of a multi-step synthesis to generate potential anticancer agents. researchgate.net FBDD offers an efficient way to explore chemical space and has been successful in identifying potent inhibitors for various targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of chemical compounds based on their molecular structures. nih.gov While specific QSAR models for Methyl 3-aminoisonicotinate are not detailed in the provided search results, the principles of QSAR are highly relevant to understanding its potential activities. QSAR models are developed by establishing a mathematical relationship between the chemical structures of a series of compounds and their measured biological activities. nih.gov These models rely on molecular descriptors, which are numerical representations of a molecule's properties. nih.gov The robustness and predictive power of a QSAR model are assessed through various statistical parameters, including the correlation coefficient (r²), cross-validated correlation coefficient (q²), and standard deviation. jbclinpharm.org For a QSAR model to be considered predictive, it generally needs to have a q² value greater than 0.5. jbclinpharm.org

Prediction of Reactivity and Electronic Properties through Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in predicting the reactivity and electronic properties of molecules like Methyl 3-aminoisonicotinate. These calculations provide insights into the distribution of electrons within a molecule and its likely sites of reaction. For a related compound, ethyl 5-amino-2-bromoisonicotinate, DFT calculations at the B3LYP/6–311+G(d,p) level were used to optimize its molecular structure and analyze its frontier molecular orbitals (HOMO and LUMO). iucr.org The energy gap (ΔE) between the HOMO and LUMO was found to be 4.0931 eV. iucr.org The Molecular Electrostatic Potential (MEP) surface was also generated to identify reactive sites. iucr.org In the MEP, regions of negative potential (red) indicate sites susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. iucr.org For the ethyl 5-amino-2-bromoisonicotinate, the oxygen and nitrogen atoms of the isonicotinate (B8489971) fragment showed negative potential, while the amino group had a positive potential. iucr.org Furthermore, the presence of an amino group in isonicotinate ligands has been shown to influence supramolecular interactions and affect the electronic properties of coordination polymers. rsc.org

Emerging Research Directions, Patent Landscape, and Future Prospects

Review of Patented Applications Involving Methyl 3-Aminoisonicotinate

A review of the patent literature reveals the significant role of methyl 3-aminoisonicotinate as a crucial intermediate in the synthesis of a variety of compounds with potential therapeutic and agricultural applications.

Patents frequently cite methyl 3-aminoisonicotinate in the development of novel kinase inhibitors. For instance, it is a key starting material for the synthesis of morpholinophenylquinazolines and related derivatives, which have been investigated as PI3 kinase p110α inhibitors. Furthermore, it has been used to synthesize aryl tetrahydropyridine (B1245486) inhibitors of farnesyltransferase, which are being explored as potential antitumor agents.

In the agrochemical sector, patents describe the use of halogen-substituted compounds derived from pyridine (B92270) structures, including those that can be synthesized from methyl 3-aminoisonicotinate, for controlling animal pests. google.com These patents highlight the compound's utility in creating a diverse range of molecules for crop protection.

The following table provides a summary of selected patents where methyl 3-aminoisonicotinate or its close derivatives are mentioned as key intermediates.

Patent NumberTitleApplication Area
US20110301181A1Halogen-substituted compoundsAgrochemicals (Pest Control)
EP3700903A1Substituted imidazopyridine amides and use thereofPharmaceuticals
US11426412B2Imidazo-pyridine compounds as PAD inhibitorsPharmaceuticals

Prospects in Agrochemical and Specialty Chemical Development

The inherent reactivity of methyl 3-aminoisonicotinate makes it a valuable precursor for the development of new agrochemicals and specialty chemicals. ontosight.ai Its structural scaffold can be readily modified to produce a wide range of derivatives with desired biological activities and material properties.

In the agrochemical field, the pyridine ring is a common feature in many successful herbicides and pesticides. The amino and ester functionalities of methyl 3-aminoisonicotinate provide convenient handles for introducing further chemical diversity, leading to the discovery of new active ingredients for crop protection. google.comontosight.ai

As a specialty chemical, methyl 3-aminoisonicotinate and its derivatives have potential applications in the development of functional materials. Its ability to act as a ligand for metal ions has led to its use in the synthesis of metal-organic frameworks (MOFs), which are crystalline materials with potential applications in gas storage, separation, and catalysis. researchgate.net The development of novel polymers and coatings incorporating this building block is another promising avenue for future research.

Identification of Current Research Gaps and Unexplored Applications

Despite its utility, there are several research gaps and unexplored applications for methyl 3-aminoisonicotinate. A significant opportunity lies in the systematic exploration of its derivatives for a broader range of biological targets. While its use in developing kinase inhibitors is established, its potential against other enzyme families and receptor types remains largely untapped.

A major unexplored area is the full exploitation of methyl 3-aminoisonicotinate in materials science. Although its use in the synthesis of some MOFs has been reported, a comprehensive investigation into the range of MOFs that can be constructed using this ligand and their subsequent applications is lacking. researchgate.net These materials could have tailored properties for applications in catalysis, chemical sensing, and electronics.

Furthermore, there is a need to develop more efficient and sustainable synthetic methodologies for the production and derivatization of methyl 3-aminoisonicotinate. The application of modern catalytic methods, such as C-H activation and flow chemistry, could lead to more atom-economical and environmentally friendly routes to novel derivatives.

Future Trajectories in Synthetic and Medicinal Chemistry Research

The future research trajectories for methyl 3-aminoisonicotinate are promising and span across synthetic and medicinal chemistry.

In medicinal chemistry, a key focus will be the design and synthesis of next-generation kinase inhibitors with improved selectivity and potency. cuestionesdefisioterapia.comnih.gov The scaffold of methyl 3-aminoisonicotinate will continue to be a valuable starting point for developing inhibitors for a variety of kinases implicated in cancer and other diseases. cuestionesdefisioterapia.com The exploration of its derivatives as inhibitors of other important drug targets is also a promising direction.

In synthetic chemistry, the development of novel and efficient methods for the functionalization of the pyridine ring and the amino group will be a major research theme. This includes the use of advanced catalytic systems to introduce a wide range of substituents, leading to libraries of novel compounds for biological screening and materials science applications. nih.gov The application of green chemistry principles to the synthesis of methyl 3-aminoisonicotinate and its derivatives will also be an important area of focus.

The intersection of medicinal chemistry and materials science also presents exciting future prospects. The use of methyl 3-aminoisonicotinate-based MOFs as drug delivery vehicles or as catalysts for the synthesis of biologically active molecules is an emerging area of research with significant potential. researchgate.net

Q & A

Q. How can researchers ensure reproducibility in synthetic protocols for methyl 3-aminoisonicotinate derivatives?

  • Methodology : Adhere to the ARRIVE guidelines for experimental detail:
  • Document exact molar ratios, catalyst loadings, and purification steps (e.g., column chromatography gradients) .
  • Share raw spectral data and crystallographic files in supplementary materials .

Q. What frameworks support the integration of conflicting data from multiple studies on this compound?

  • Methodology : Apply Cochrane systematic review protocols to assess bias, heterogeneity, and data quality. Use meta-analysis tools (e.g., RevMan) to pool results and identify moderators of variability .

Tables for Key Data

Property Value/Method Reference
Molecular formulaC7_7H8_8N2_2O2_2
Storage conditions2–8°C, inert atmosphere
CAS number536-90-3 (related isomer)
Magnetic anisotropy (Co-MOF)Easy-plane, SOC-dependent SMM behavior

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Reactant of Route 1
Methyl 3-aminopyridine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.